4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds like “4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol” can be achieved through various methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Scientific Research Applications
Novel Calcium Antagonists with Antioxidant Activity
Research by Kato et al. (1999) explored compounds similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, focusing on their role as calcium antagonists with antioxidant properties. They studied the relationship between structure and activity, emphasizing the importance of the phenolic hydroxyl group in antioxidant activity.
Pharmacological Characterization for Preterm Labor Treatment
Croci et al. (2007) conducted research on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate Hydrochloride (SAR150640), a compound structurally similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. This compound was studied as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor.
Kinetics of Degradation of Similar Compounds
Sunderland and Watts (1984) investigated the kinetics of the hydrolysis of esters similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, providing insights into their stability and degradation under various conditions, which is crucial for understanding the stability and shelf-life of these compounds.
Environmental Studies of Nonylphenol Isomers
Boehme et al. (2010) focused on synthesizing a range of differently branched nonylphenol isomers, including compounds structurally similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. Their research provides insights into the environmental impact and degradation behavior of these compounds.
Aryl Hydrocarbon and Androgen Receptor Activation
Research by Krüger et al. (2008) examined the effects of phenols and plasticizers, including compounds structurally akin to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This study is relevant for understanding the potential endocrine-disrupting properties of such compounds.
Chemical Synthesis and Characterization
Raghavendra et al. (2015) detailed the synthesis and characterization of organotellurium compounds, including those resembling 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. This research contributes to the broader understanding of synthetic methods and properties of such compounds.
properties
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYIAYXMHMWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935158 | |
Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol | |
CAS RN |
155172-67-1 | |
Record name | Desmethylmebeverine alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.